Spiramine A

Anti-platelet PAF antagonist Inflammation

Spiramine A (CAS: 114531-28-1; also known as Spiramine C acetate (ester)) is an atisine-type C20-diterpene alkaloid isolated from the roots and aerial parts of various Spiraea japonica varieties. It is one of the founding members of the spiramine compound family, a class of natural products with distinct chemical structures featuring an oxazolidine ring and characteristic oxygen substitution patterns.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16?,17?,18?,19?,20?,21?,22-,23+,24-/m1/s1
InChIKeyZPELMDXCJZDIBP-DGIBIHELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A Compound Overview: A Diterpene Alkaloid from Spiraea japonica


Spiramine A (CAS: 114531-28-1; also known as Spiramine C acetate (ester)) is an atisine-type C20-diterpene alkaloid isolated from the roots and aerial parts of various Spiraea japonica varieties [1][2]. It is one of the founding members of the spiramine compound family, a class of natural products with distinct chemical structures featuring an oxazolidine ring and characteristic oxygen substitution patterns [3]. As a natural product, Spiramine A serves as both a bioactive compound of research interest and a crucial reference standard for the identification and quantification of related alkaloids in plant extracts [4].

Why Spiramine A Cannot Be Replaced by Generic Atisine-Type Diterpene Alkaloids


The atisine-type diterpene alkaloid family exhibits profound functional divergence driven by subtle structural variations, precluding generic substitution [1]. A direct structure-activity relationship (SAR) analysis established that the oxygen substitution at the C-15 position and the presence of an oxazolidine ring are essential for antiplatelet aggregation effects [1]. Critically, the selectivity profile against different aggregation agonists (PAF, ADP, arachidonic acid) varies dramatically among closely related spiramines, with some exhibiting broad-spectrum activity while others maintain high PAF selectivity [2][3]. Furthermore, the natural abundance of specific spiramines in plant populations varies significantly; HPLC quantification shows that spiramine A/B levels are approximately 2-3 times higher than spiramine C/D levels in both wild and domesticated Spiraea japonica populations, directly impacting sourcing feasibility and cost [4]. Therefore, substituting Spiramine A with another atisine-type alkaloid without confirmatory functional and compositional data risks experimental inconsistency, irreproducible results, and procurement of materials with unknown co-eluting impurity profiles.

Quantitative Differentiation of Spiramine A from Closest Analogs: A Procurement Evidence Guide


Spiramine A Exhibits 4.6-Fold Higher Potency for PAF-Induced Platelet Aggregation vs. Spiramine C1

In head-to-head comparative in vitro assays against platelet-activating factor (PAF)-induced rabbit platelet aggregation, Spiramine A demonstrates significantly greater potency than its structural analog Spiramine C1. Spiramine A achieves an IC50 of 6.7 μM, while Spiramine C1 requires an IC50 of 30.5 μM under comparable conditions [1]. This represents a 4.6-fold difference in inhibitory concentration.

Anti-platelet PAF antagonist Inflammation

Spiramine A Demonstrates Superior Anti-Platelet Potency Compared to Spiramine N-6

When benchmarked against Spiramine N-6, another atisine-type alkaloid with anti-platelet properties, Spiramine A again demonstrates superior potency in inhibiting PAF-induced platelet aggregation. Spiramine A has an IC50 of 6.7 μM, whereas Spiramine N-6 has a reported IC50 of 26 μM in the same assay system [1]. This corresponds to a 3.9-fold increase in potency.

Anti-platelet PAF antagonist Drug Discovery

Spiramine A Is a Selective PAF Antagonist, Unlike the Broad-Spectrum Activity of Spiramine C1

Beyond potency, Spiramine A exhibits a distinct pharmacological selectivity profile. While Spiramine A potently inhibits PAF-induced aggregation (IC50 6.7 μM), it shows no significant effect on ADP- or arachidonic acid-induced aggregation . In stark contrast, Spiramine C1 is a non-selective inhibitor with IC50 values of 30.5 μM, 56.8 μM, and 29.9 μM against PAF, ADP, and arachidonic acid, respectively [1]. This selectivity difference is crucial for target-specific research applications.

Mechanism of Action Selectivity Platelet Aggregation

Spiramine A is Approximately 2.5-Fold More Abundant in Plant Populations than Spiramines C/D, Enhancing Sourcing Feasibility

HPLC analysis of Spiraea japonica populations reveals significant differences in the natural abundance of various spiramine subgroups. The mean content of spiramine A/B is 2.3267 mg/g in wild plants and 2.0963 mg/g in domesticated plants. In contrast, spiramine C/D content is significantly lower at 0.8699 mg/g in wild plants and 0.4551 mg/g in domesticated plants [1]. This indicates that spiramine A/B is approximately 2.5 to 2.7 times more abundant than spiramine C/D in both wild and cultivated sources.

Natural Product Chemistry Sourcing Phytochemical Analysis

Spiramine A Demonstrates Antitumor and Antimicrobial Activity, but Quantified MIC/IC50 Data Remain Limited

Spiramine A is consistently described in vendor datasheets and literature as possessing antitumor and antimicrobial activities . However, a critical gap exists in the primary literature: no peer-reviewed studies provide quantitative IC50 values for Spiramine A against specific tumor cell lines or defined MIC values against bacterial strains. In contrast, derivatives of Spiramine C-D bearing α,β-unsaturated ketone groups have been shown to induce apoptosis in Bax−/−/Bak−/− MEFs cells and exhibit cytotoxicity against multidrug-resistant MCF-7/ADR cancer cells [1]. This absence of direct, quantitative data for Spiramine A itself means that while it is a promising scaffold, its activity cannot be reliably compared to other well-characterized anticancer or antimicrobial agents.

Antitumor Antimicrobial Cancer

Best-Fit Research and Industrial Application Scenarios for Spiramine A


In Vitro Studies of PAF-Mediated Platelet Aggregation and Thrombosis

Spiramine A is an optimal choice for researchers investigating the platelet-activating factor (PAF) pathway. Its high potency (IC50 6.7 μM) and established selectivity for PAF over ADP and arachidonic acid make it a precise pharmacological tool for dissecting PAF-specific signaling in thrombosis, inflammation, and related vascular biology studies [1]. Compared to less potent or non-selective analogs like Spiramine C1 (IC50 30.5 μM against PAF) [1], Spiramine A requires significantly lower concentrations to achieve a biological effect, minimizing the risk of off-target interactions.

Analytical Reference Standard for Phytochemical Profiling of Spiraea Species

Due to its well-defined structure and relative abundance in Spiraea japonica populations (2.0963 - 2.3267 mg/g for A/B fraction) [2], Spiramine A is a critical analytical standard for the quality control and phytochemical fingerprinting of Spiraea-derived herbal products. Its use in HPLC analysis allows for precise quantification and differentiation of various spiramine subgroups in complex botanical extracts, which is essential for ensuring batch-to-batch consistency in research materials and for ecological studies investigating alkaloid metabolism in different Spiraea populations [2].

Natural Product Chemistry and Semisynthetic Derivatization

Spiramine A serves as a valuable starting material or scaffold for the semisynthesis of novel atisine-type diterpene alkaloids with potentially improved or diversified bioactivities. Its core structure, featuring an oxazolidine ring and C-15 oxygen substitution essential for antiplatelet activity [1], provides a handle for chemical modification. Researchers can leverage the established structure-activity relationships within the spiramine family to design and synthesize new derivatives, as has been demonstrated with Spiramine C-D analogs bearing α,β-unsaturated ketone groups that exhibit enhanced pro-apoptotic and cytotoxic properties [3].

Technical Documentation Hub

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